molecular formula C20H14N4O6 B11561139 2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11561139
M. Wt: 406.3 g/mol
InChI Key: ZFWBAWGYZQTMPR-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes a dimethylamino group, nitro groups, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amine derivatives, while substitution reactions could introduce a variety of functional groups, leading to a diverse range of compounds .

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as DNA, enzymes, and cellular membranes. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the dimethylamino group can facilitate binding to specific proteins or nucleic acids, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both nitro and dimethylamino groups, which confer distinct electronic properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H14N4O6/c1-21(2)11-3-5-12(6-4-11)22-19(25)13-7-9-15(23(27)28)18-16(24(29)30)10-8-14(17(13)18)20(22)26/h3-10H,1-2H3

InChI Key

ZFWBAWGYZQTMPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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